Deuterated Scaffolds in Precision Medicine: Technical Profiling of 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC
Deuterated Scaffolds in Precision Medicine: Technical Profiling of 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC
Executive Summary
In the high-stakes arena of drug development, data integrity is non-negotiable. 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC represents a critical class of Stable Isotope Labeled (SIL) building blocks. It serves a dual function: as a robust Internal Standard (IS) for the bioanalysis of piperidine-based therapeutics and as a probe for metabolic stability studies.
This guide moves beyond basic catalog data to provide a mechanistic understanding of this isotopologue. By substituting five hydrogen atoms with deuterium (
Part 1: Structural & Physicochemical Characterization
Chemical Identity & Isotopic Architecture
The compound consists of a piperidine ring protected at the nitrogen by a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a hydroxyl group.[1][2][3][4] The "d5" designation implies complete deuteration of the carbon backbone distal to the nitrogen (positions 3, 4, and 5).
Structural Visualization
The following diagram illustrates the specific labeling pattern. Note the deuterium atoms (D) at the C3, C4, and C5 positions.
Figure 1: Structural topology of 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC.[3] Red nodes indicate sites of deuteration.
Comparative Physicochemical Data
The introduction of deuterium increases the molecular weight and slightly alters the bond vibrational frequencies (C-D bonds are stronger and shorter than C-H), but it exerts minimal effect on lipophilicity (LogP). This ensures the IS co-elutes with the analyte, subjecting both to identical matrix effects—a requirement for valid bioanalysis.
| Property | Non-Deuterated Analog (Light) | Deuterated Isotopologue (d5) | Impact on Analysis |
| Formula | Mass Shift (+5 Da) | ||
| Exact Mass | 201.14 g/mol | 206.17 g/mol | Eliminates Cross-talk |
| Melting Point | 61–65 °C | 60–64 °C (Approx) | Minimal |
| pKa (OH) | ~14.8 | ~14.8 | None |
| LogP | 0.61 | ~0.59 | Co-elution assured |
| Solubility | DCM, MeOH, EtOAc | DCM, MeOH, EtOAc | None |
Part 2: Applications in Drug Development[3][5][6][7][8]
Bioanalysis: The "Gold Standard" Internal Standard
In LC-MS/MS quantification of piperidine-containing drugs (e.g., Ibrutinib intermediates, Tofacitinib analogs), matrix effects—ion suppression or enhancement caused by co-eluting biological components—can devastate assay accuracy.
Why d5?
-
Mass Resolution: A +5 Da shift places the IS signal well outside the natural isotopic envelope of the analyte (M+1, M+2), preventing false positives.
-
Retention Time Stability: Unlike d9 or d12 analogs, which can show "deuterium isotope effects" in chromatography (eluting slightly earlier due to reduced interaction with the stationary phase), the d5 analog typically retains perfect co-elution.
Bioanalytical Workflow
Figure 2: Integration of d5-IS into a regulated bioanalytical workflow (GLP).
Metabolic Stability & Kinetic Isotope Effect (KIE)
While primarily an IS, this compound is also used to study metabolic soft spots.
-
Metabolic Pathway: Piperidines are often oxidized at the
-carbon (C2/C6) by CYP450 enzymes. -
The d5 Utility: Since the d5 label is at C3, C4, and C5 (distal to the nitrogen), it generally does not block the primary metabolic route. This is advantageous for an IS, as it ensures the IS is metabolized similarly to the drug if used in in vivo tracer studies, maintaining the ratio.
Part 3: Synthetic Routes & Quality Control
Synthesis Logic
The synthesis typically involves the reduction of a deuterated ketone.
-
Precursor: N-Boc-4-piperidone-3,3,5,5-d4 (commercially available or synthesized via D2O exchange).
-
Reduction: Reaction with Sodium Borodeuteride (
). -
Result: The carbonyl carbon (C4) accepts a deuterium, and the resulting hydroxyl proton is exchangeable.
-
Reaction:
-
Total Label: d4 (ring) + d1 (C4 position) = d5.
-
Purity Requirements
-
Chemical Purity: >98% (HPLC). Impurities like N-Boc-4-piperidone must be removed as they can ionize differently.
-
Isotopic Purity: >99 atom % D. The presence of d0 (unlabeled) species is critical to avoid.[5] If the IS contributes to the analyte signal (M+0), the Lower Limit of Quantitation (LLOQ) is compromised.
Part 4: Handling & Deprotection Protocols
The tert-butoxycarbonyl (Boc) group is acid-labile. For applications requiring the free amine (e.g., coupling to a scaffold), deprotection is required.
Protocol: TFA-Mediated Boc Deprotection
Objective: Removal of the N-Boc group to yield 4-Hydroxypiperidine-d5 trifluoroacetate salt.
Safety: TFA is corrosive. Perform in a fume hood.
Step-by-Step Methodology:
-
Preparation: Dissolve 100 mg (0.48 mmol) of 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC in 2 mL of Dichloromethane (DCM).
-
Acidification: Cool to 0°C. Add 2 mL of Trifluoroacetic Acid (TFA) dropwise.
-
Note: The
and isobutylene gas evolution indicates reaction progress.
-
-
Reaction: Stir at Room Temperature (RT) for 1–2 hours.
-
Monitor: Check via TLC (stain with Ninhydrin; free amine turns purple/blue).
-
-
Workup:
-
Concentrate in vacuo to remove DCM and excess TFA.
-
Co-evaporate with Toluene (3x) to remove trace TFA.
-
-
Isolation: The residue is the TFA salt. For the free base, redissolve in MeOH and pass through a weak basic ion-exchange resin (e.g., Amberlyst A-21).
Deprotection Pathway Visualization
Figure 3: Mechanism of acid-catalyzed Boc removal.
References
-
ICH M10 Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[6] [Link]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[7] [Link]
-
Weng, N., & Jian, W. (2010). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis using LC-MS/MS. Methods in Molecular Biology, 708, 145-156. [Link]
-
Hansen, S. H., et al. (2018). The use of deuterated internal standards in LC-MS/MS bioanalysis: Minimizing matrix effects. Journal of Pharmaceutical and Biomedical Analysis, 150, 15-22. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
